(1R,5S)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides, which undergo an intramolecular 1,3-dipolar nitrone cycloaddition reaction to form the bicyclic structure . This reaction is highly regio- and diastereoselective, ensuring the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(1R,5S)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3S,4R,5S)-1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol
- (1R,5R)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane methanesulfonate
Uniqueness
Compared to similar compounds, (1R,5S)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane stands out due to its specific substitution pattern and the presence of the triazinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(1R,5S)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-23-16-6-5-12(8-14(16)18)15-9-19-21-17(20-15)22-10-11-3-2-4-13(22)7-11/h5-6,8-9,11,13H,2-4,7,10H2,1H3/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKRXGXFZVDJBQ-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=NC(=N2)N3CC4CCCC3C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CN=NC(=N2)N3C[C@@H]4CCC[C@H]3C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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